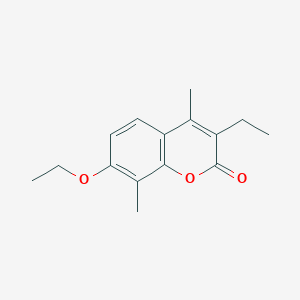![molecular formula C19H19ClN2O B5819372 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, also known as CPPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of neuroscience. CPPA is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ligand-gated ion channel that is involved in various physiological processes, including learning and memory, attention, and sensory processing.
作用機序
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide acts as a positive allosteric modulator of the α7 nAChR, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the amount of ion current that is generated when the receptor is activated by acetylcholine, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects, including the enhancement of synaptic plasticity and the modulation of neurotransmitter release. It has also been shown to improve learning and memory in animal models, and to have neuroprotective effects in models of neurodegenerative disease.
実験室実験の利点と制限
One of the main advantages of using 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide in lab experiments is its selectivity for the α7 nAChR, which allows for more specific targeting of this receptor subtype. However, one limitation of using 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
将来の方向性
There are several future directions for research on 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide and its potential applications in the field of neuroscience. One area of focus is the development of more potent and selective α7 nAChR modulators that can be used in clinical settings. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, with the goal of developing new treatments for neurodegenerative diseases. Additionally, there is ongoing research into the role of α7 nAChRs in other physiological processes, such as inflammation and pain, which may lead to the development of novel therapies for these conditions.
合成法
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. One of the most common methods for synthesizing 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide involves the Suzuki coupling reaction between 4-chlorophenylboronic acid and 2-bromo-1-(pyrrolidin-1-yl)benzene, followed by the acylation of the resulting intermediate with acryloyl chloride.
科学的研究の応用
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been extensively studied for its potential applications in the field of neuroscience. One of the main areas of research has been the role of α7 nAChRs in cognitive function and the potential therapeutic applications of α7 nAChR modulators in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been shown to improve cognitive function in animal models of these disorders, and clinical trials are currently underway to investigate its potential as a therapeutic agent.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-16-10-7-15(8-11-16)9-12-19(23)21-17-5-1-2-6-18(17)22-13-3-4-14-22/h1-2,5-12H,3-4,13-14H2,(H,21,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZFFDXCKQKAAE-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine](/img/structure/B5819296.png)
![4-chloro-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5819302.png)



![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5819326.png)


![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5819342.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)